Fmoc-L-ser(beta-D-glcac4)-OH
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Overview
Description
Fmoc-L-ser(beta-D-glcac4)-OH: is a synthetic compound often used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino acid L-serine, which is further modified with a beta-D-glucose derivative. This compound is primarily utilized in the field of biochemistry and molecular biology for the synthesis of complex peptides and glycopeptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-ser(beta-D-glcac4)-OH typically involves multiple steps:
Protection of L-Serine: The hydroxyl group of L-serine is protected using a suitable protecting group.
Attachment of Beta-D-Glucose Derivative: The protected L-serine is then reacted with a beta-D-glucose derivative under specific conditions to form the desired glycosylated serine.
Fmoc Protection:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, often using automated peptide synthesizers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the glucose moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the glucose derivative.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or periodate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Piperidine or other bases for Fmoc deprotection.
Major Products:
Oxidation: Oxidized derivatives of the glucose moiety.
Reduction: Reduced forms of the glucose derivative.
Substitution: Deprotected amino acid ready for further reactions.
Scientific Research Applications
Chemistry:
- Used in the synthesis of glycopeptides and other complex molecules.
- Acts as a building block in solid-phase peptide synthesis.
Biology:
- Utilized in the study of protein-carbohydrate interactions.
- Helps in the development of glycoprotein mimetics.
Medicine:
- Potential applications in drug development, particularly in designing peptide-based therapeutics.
- Used in the synthesis of vaccine candidates.
Industry:
- Employed in the production of specialized peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of Fmoc-L-ser(beta-D-glcac4)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The beta-D-glucose derivative can interact with specific molecular targets, facilitating the study of carbohydrate-protein interactions.
Comparison with Similar Compounds
Fmoc-L-serine: Lacks the glucose derivative, used in simpler peptide syntheses.
Fmoc-L-threonine(beta-D-glcac4)-OH: Similar structure but with threonine instead of serine.
Fmoc-L-ser(beta-D-galac4)-OH: Contains a beta-D-galactose derivative instead of glucose.
Uniqueness:
- The presence of the beta-D-glucose derivative provides unique properties for studying carbohydrate interactions.
- The combination of Fmoc protection and glycosylation makes it a versatile tool in peptide and glycopeptide synthesis.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQPZVSWEMKXBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35NO14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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